N-(2-(4-acetylphenylsulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide
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Description
N-(2-(4-acetylphenylsulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites
Biochemical Pathways
The compound’s interaction with Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway . This can have downstream effects on various physiological processes, including respiration and pH regulation.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with Carbonic Anhydrase 1 and 2 . By influencing these enzymes, the compound could potentially affect a range of physiological processes, from respiration to pH regulation.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and reactivity could be affected by factors such as pH and temperature . Additionally, the presence of other molecules could influence its binding to its targets.
Properties
IUPAC Name |
N-[2-[(4-acetylphenyl)sulfonylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-14(25)15-6-10-19(11-7-15)30(28,29)23-13-12-22-20(26)16-4-8-18(9-5-16)24-21(27)17-2-3-17/h4-11,17,23H,2-3,12-13H2,1H3,(H,22,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPKNJIWADBRSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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